
2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one is a pyrimidine derivative with a molecular formula of C6H9N3O2. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. Pyrimidine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-amino-4,6-dihydroxypyrimidine with formaldehyde and methylamine. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-Amino-6-(carboxymethyl)-5-methylpyrimidin-4(1H)-one.
Reduction: this compound alcohol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to the disruption of normal cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but lacks the hydroxymethyl group.
2-Amino-6-methylpyrimidin-4-ol: Similar structure but lacks the hydroxymethyl group and has a hydroxyl group instead of a keto group.
Uniqueness
2-Amino-6-(hydroxymethyl)-5-methylpyrimidin-4(1H)-one is unique due to the presence of both the hydroxymethyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
2-amino-4-(hydroxymethyl)-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(2-10)8-6(7)9-5(3)11/h10H,2H2,1H3,(H3,7,8,9,11) |
Clave InChI |
ODJUQRVRSGKMOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(NC1=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)

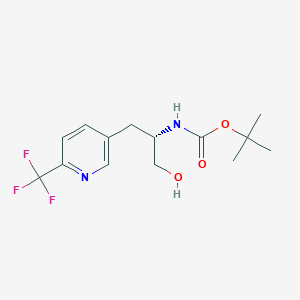

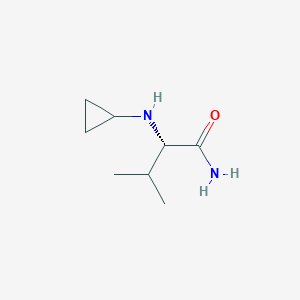


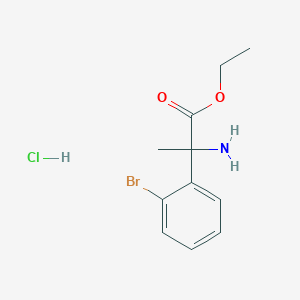
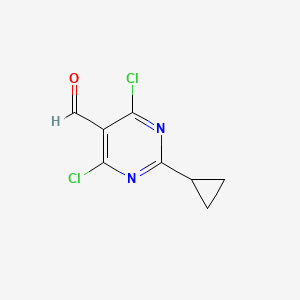
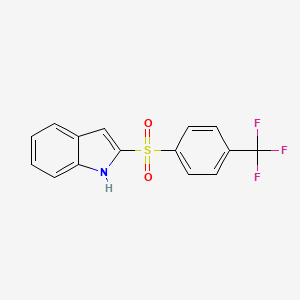
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13096209.png)

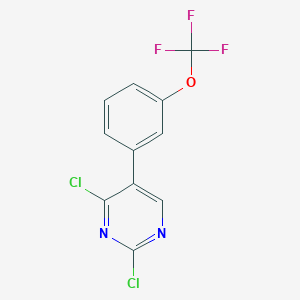
![6-Ethoxyimidazo[2,1-a]phthalazine](/img/structure/B13096229.png)
